Bienvenue dans la boutique en ligne BenchChem!

BQU57

Ral GTPase anchorage-independent growth lung cancer

Researchers choose BQU57 (CAS 1637739-82-2) for its superior potency and pharmacokinetic profile over parent compound RBC8: 1.75- to 2.6-fold lower IC50 values in Ral-dependent cancer cells (1.3 vs. 3.4 μM in H358) and a 6.3-fold higher plasma AUC (28.6 vs. 4.5 μg·h/mL) at 50 mg/kg i.p., enabling robust in vivo target engagement and tumor growth suppression (~70% at 50 mg/kg/day in H2122 xenografts). BQU57 selectively inhibits RalA/B (>90% in cells, 64–86% in tumors) without confounding activity against Ras or RhoA, making it the preferred chemical probe for exocyst-mediated (SEC5/EXO84) and RALBP1-driven phenotypes.

Molecular Formula C16H13F3N4O
Molecular Weight 334.30 g/mol
CAS No. 1637739-82-2
Cat. No. B606333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBQU57
CAS1637739-82-2
SynonymsBQU57;  BQU 57;  BQU-57.
Molecular FormulaC16H13F3N4O
Molecular Weight334.30 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C
InChIInChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3
InChIKeyIJCMHHSFXFMZAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BQU57 (1637739-82-2) Sourcing Guide for Selective Ral GTPase Inhibition Research


BQU57 (CAS 1637739-82-2) is a cell-permeable dihydropyranopyrazole derivative of RBC8 that acts as a selective allosteric inhibitor of the Ras-like small GTPases RalA and RalB [1]. The compound binds specifically and stoichiometrically (1:1) to the GDP-bound form of Ral proteins, locking them in an inactive conformation and preventing interaction with downstream effectors such as RALBP1, SEC5, and EXO84 . BQU57 was developed through structure-based virtual screening and medicinal chemistry optimization to improve upon the pharmacological properties of the parent compound RBC8, and it serves as a first-generation chemical probe for interrogating Ral-dependent signaling in cancer models .

BQU57 vs. Ral Inhibitor Class: Why Substituting BQU57 with RBC8 or Other Analogs Risks Compromised Experimental Outcomes


Within the Ral GTPase inhibitor class, compounds such as RBC8, RBC10, and CCG-215023 share overlapping target profiles but exhibit critical differences in potency, pharmacokinetic (PK) exposure, and target engagement that preclude simple interchangeability in experimental protocols [1]. RBC8, the direct parent compound of BQU57, demonstrates 1.75- to 2.6-fold weaker growth inhibition in Ral-dependent cancer cell lines (IC50 = 3.5 μM in H2122; 3.4 μM in H358) compared to BQU57 (IC50 = 2.0 μM in H2122; 1.3 μM in H358) under identical soft agar colony formation assay conditions . Furthermore, RBC8 and BQU57 differ substantially in systemic exposure following intraperitoneal administration, with BQU57 achieving a 6.3-fold higher plasma AUC (0–5 hr) than RBC8 at the same 50 mg/kg dose [2]. These quantitative differences in both in vitro potency and in vivo PK parameters mean that direct substitution without dose adjustment will yield non-comparable target inhibition and tumor growth suppression data .

BQU57 Comparative Evidence: Quantified Differentiation from RBC8 and Ral Pathway Alternatives


BQU57 Exhibits 1.75- to 2.6-Fold Superior Growth Inhibition Potency vs. RBC8 in Ral-Dependent Lung Cancer Cell Lines

BQU57 demonstrates consistently lower IC50 values than its parent compound RBC8 in soft agar colony formation assays using Ral-dependent human lung cancer cell lines. In H2122 cells, BQU57 inhibits colony formation with an IC50 of 2.0 μM compared to 3.5 μM for RBC8, representing a 1.75-fold potency improvement. In H358 cells, BQU57 achieves an IC50 of 1.3 μM compared to 3.4 μM for RBC8, representing a 2.6-fold potency improvement [1]. Both compounds showed no inhibition of colony formation in Ral-independent cell lines H460 and Calu-6, confirming that the differential potency is pathway-specific .

Ral GTPase anchorage-independent growth lung cancer colony formation

BQU57 Achieves 6.3-Fold Higher Plasma AUC vs. RBC8, Enabling Superior In Vivo Exposure at Equivalent Dosing

Following a single 50 mg/kg intraperitoneal dose in nude mice, BQU57 achieved a plasma AUC (0–5 hr) of 28.6 μg·h/mL, compared to 4.5 μg·h/mL for RBC8 under identical conditions [1][2]. This represents a 6.3-fold higher systemic exposure for BQU57. The plasma half-life (T1/2) of BQU57 was 1.5 hours post 50 mg/kg i.p. dosage . Additionally, tissue distribution analysis at 3 hours post-dose showed that BQU57 achieved detectable levels in H2122 tumor tissue (1.2 μg/g), liver (4.1 μg/g), kidney (2.4 μg/g), heart (2.1 μg/g), lung (1.8 μg/g), and brain (1.4 μg/g) .

pharmacokinetics AUC bioavailability in vivo exposure Ral inhibitor

BQU57 Reduces Active RalA/B by >90% While Sparing Ras and RhoA Activity in Cellular and In Vivo Models

BQU57 (10 μM, 3-hour treatment) reduces cellular levels of ATP-bound, active RalA and RalB by >90% in H2122 and H358 lung cancer cell lines, as assessed by RALBP1-agarose pull-down assays . In vivo, a single 50 mg/kg i.p. dose of BQU57 reduced active RalA by 64% and active RalB by 86% in H2122 xenograft tumors at 3 hours post-dose [1]. Crucially, under the same conditions, BQU57 produced no inhibition of Ras or RhoA activity in either cell-based or tumor tissue assays [2]. The compound binds RalB-GDP with a dissociation constant (Kd) of 7.7 μM as determined by isothermal titration calorimetry (ITC), while exhibiting minimal affinity toward GTP-bound Ral or free nucleotide .

target selectivity RalA RalB Ras RhoA GTPase panel

BQU57 Suppresses H2122 Xenograft Tumor Growth by 70% and Exhibits Dose-Dependent In Vivo Efficacy

In a subcutaneous H2122 human lung cancer xenograft model, daily intraperitoneal administration of BQU57 at 50 mg/kg for 21 days suppressed tumor expansion by approximately 70% relative to vehicle-treated controls by day 22 post-inoculation . BQU57 exhibited clear dose-dependent efficacy at 10, 20, and 50 mg/kg/day dosing regimens [1]. This degree of tumor growth inhibition was comparable to that achieved by siRNA-mediated dual depletion of RalA and RalB, confirming that BQU57 phenocopies genetic Ral ablation [2]. The parent compound RBC8, when tested at 50 mg/kg/day in the same H2122 model, also inhibited tumor growth, but direct comparative tumor volume reduction data between BQU57 and RBC8 at matched doses in the same study are not reported [3].

xenograft tumor growth inhibition NSCLC in vivo efficacy dose response

BQU57 Blocks Tumor Cell Migration and Invasion via Disruption of Ral-Effector (SEC5/EXO84) Interactions

BQU57 inhibits the interaction of Ral proteins with downstream effectors SEC5 and EXO84, components of the exocyst complex, leading to suppression of tumor cell migration, invasion, and non-adherent growth [1]. In triple-negative breast cancer (TNBC) models, BQU57 exhibited significant antitumor activity, inhibiting orthotopic tumor growth and lung metastasis while enhancing sensitivity to paclitaxel chemotherapy . While RBC8 also inhibits RALBP1 binding, quantitative comparative data for BQU57 vs. RBC8 specifically on migration/invasion endpoints or SEC5/EXO84 disruption are not reported in the primary literature [2].

cell migration invasion metastasis SEC5 EXO84 Ral effector

BQU57 Binding to RalB-GDP Confirmed by Multiple Orthogonal Biophysical Methods (ITC, SPR, NMR)

The direct binding of BQU57 to RalB-GDP was confirmed and quantified using three independent biophysical techniques. Isothermal titration calorimetry (ITC) yielded a dissociation constant (Kd) of 7.7 ± 0.6 μM [1]. Surface plasmon resonance (SPR) produced a comparable Kd value of 4.7 ± 1.5 μM . Additionally, 15N-HSQC NMR spectroscopy with transverse relaxation-optimized spectroscopy (TROSY) confirmed specific interaction within the allosteric binding site [2]. For RBC8, while binding was also confirmed, the primary literature reports that BQU57 was selected for further evaluation due to "superior performance compared to RBC8 and its drug-like properties" [3]. Direct side-by-side ITC/SPR comparison data for RBC8 are not provided in the same publication.

isothermal titration calorimetry surface plasmon resonance NMR biophysical validation binding affinity

BQU57 Research Applications: Optimal Use Cases Based on Quantified Differentiation from RBC8


Ral-Dependent NSCLC Xenograft Studies Requiring High Systemic Exposure with Moderate Dosing

In H2122 or H358 non-small cell lung cancer (NSCLC) xenograft models, BQU57 is the preferred Ral inhibitor when experimental design requires robust in vivo target engagement and tumor growth suppression without resorting to high administered doses. The 6.3-fold higher plasma AUC of BQU57 (28.6 μg·h/mL) vs. RBC8 (4.5 μg·h/mL) at equivalent 50 mg/kg i.p. dosing [1] means that BQU57 achieves pharmacologically active concentrations more efficiently, reducing total compound consumption over multi-week efficacy studies. At 50 mg/kg/day i.p. for 21 days, BQU57 suppresses H2122 tumor growth by approximately 70%, comparable to siRNA-mediated RalA/B depletion . Dose-response experiments confirm efficacy at 10, 20, and 50 mg/kg/day, enabling flexible dose selection based on study objectives [2].

Cell-Based Colony Formation Assays with Cost-Sensitive Compound Requirements

For long-term (2–4 week) soft agar colony formation assays in H2122 or H358 cells, BQU57 offers meaningful cost-efficiency advantages over RBC8 due to its 1.75- to 2.6-fold lower IC50 values [1]. In H358 cells, achieving equivalent growth inhibition requires only 1.3 μM BQU57 vs. 3.4 μM RBC8, reducing per-assay compound mass requirements by approximately 62% . This differential is particularly impactful for high-throughput or replicate-intensive studies. Users should note that neither compound inhibits colony formation in Ral-independent cell lines (H460, Calu-6), so cell line authentication and Ral-dependency validation are prerequisites for experimental success [2].

Pathway-Specific Chemical Probe Studies Requiring GTPase Family Selectivity

When experimental objectives require selective pharmacological inhibition of RalA/B without confounding activity against the closely related Ras or RhoA GTPases, BQU57 is validated for this purpose. In both cell-based assays (10 μM, 3 hr) and in vivo tumor models (50 mg/kg i.p., 3 hr), BQU57 reduces active RalA/B by >90% and 64–86% respectively, while producing no detectable inhibition of Ras or RhoA activity under identical conditions [1]. This selectivity profile is documented in the primary Nature publication and has been consistently reproduced in independent studies [2]. Researchers using BQU57 as a pathway-selective probe should include appropriate positive and negative controls for GTPase activity pull-down assays, such as recombinant human protein standards and DMSO vehicle controls [3].

Ral-Effector Interaction Studies Focused on Exocyst Complex Disruption

For investigations specifically targeting the Ral-SEC5 and Ral-EXO84 interactions within the exocyst complex, BQU57 provides a validated chemical tool distinct from RALBP1-focused inhibitors. BQU57 blocks Ral binding to SEC5 and EXO84, leading to suppression of tumor cell migration, invasion, and non-adherent growth [1]. This effector-disruption profile has demonstrated functional relevance in triple-negative breast cancer models, where BQU57 inhibited orthotopic tumor growth and lung metastasis while enhancing paclitaxel sensitivity . While the parent compound RBC8 primarily targets RALBP1 binding, BQU57's broader effector disruption profile makes it the preferred choice for studies examining exocyst-mediated phenotypes [2]. Researchers should confirm Ral-dependency using siRNA controls to validate that observed phenotypes are attributable to Ral pathway inhibition rather than off-target effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BQU57

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.